4-(2-Methoxyphenyl)-2-methyl-1-butene
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Overview
Description
4-(2-Methoxyphenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-methyl-1-butene can be achieved through several methods. One common approach involves the alkylation of 2-methoxyphenyl derivatives with appropriate butene precursors. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol group, followed by the addition of the butene derivative under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
4-(2-Methoxyphenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets. The methoxy group and the phenyl ring play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but different functional groups, used in neurological research.
2-Methoxyphenyl isocyanate: Another methoxyphenyl derivative with distinct reactivity and applications in organic synthesis.
Uniqueness
4-(2-Methoxyphenyl)-2-methyl-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications compared to other methoxyphenyl derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methoxy-2-(3-methylbut-3-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)8-9-11-6-4-5-7-12(11)13-3/h4-7H,1,8-9H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINXAZCHKJVJSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505716 |
Source
|
Record name | 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18272-85-0 |
Source
|
Record name | 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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